molecular formula C12H11NO B8303996 1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one

1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one

Cat. No. B8303996
M. Wt: 185.22 g/mol
InChI Key: HONDCIFZVSMIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3,4,9-Tetrahydro-indeno[2,1-b]pyridin-2-one

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1,3,4,9-tetrahydroindeno[2,1-b]pyridin-2-one

InChI

InChI=1S/C12H11NO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13-12/h1-4H,5-7H2,(H,13,14)

InChI Key

HONDCIFZVSMIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C3=CC=CC=C3C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(1H-inden-2-yl)-pyrrolidine (5.34 g) and acrylamide (6.15 g) is stirred in argon atmosphere at 100° C. for 30 min. The temperature is then raised to 130° C. and stirring continued for another 15 min. After cooling to room temperature, water (50 mL) and acetic acid (5 drops) are added and the mixture is stirred for 30 min. The mixture is filtered and the organic phase of the filtrate is separated and washed with brine. After drying (MgSO4) and evaporating the solvent, the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:1→0:1) to give a brown solid that is triturated with ethyl acetate and dried to afford the title compound. Yield: 1.12 g (21% of theory); Mass spectrum (ESI+): m/z=186 [M+H]+.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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